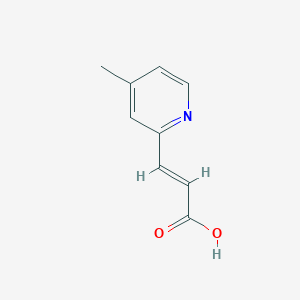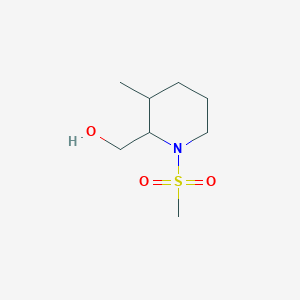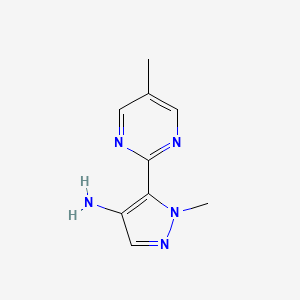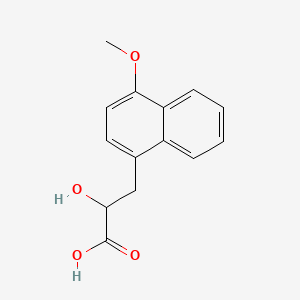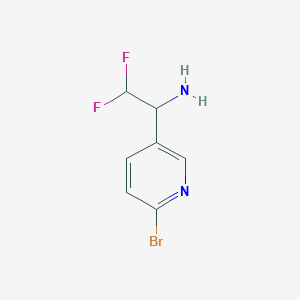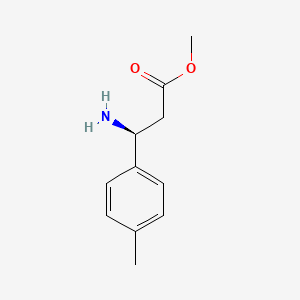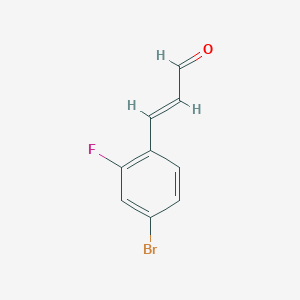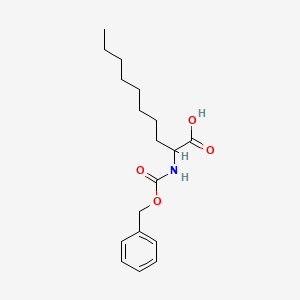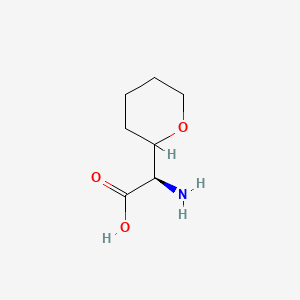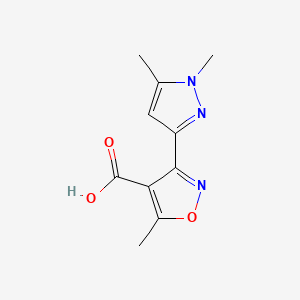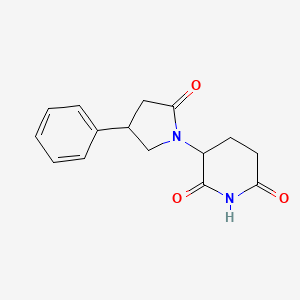![molecular formula C8H12ClN5 B13544605 1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride is a compound belonging to the class of bipyrazoles. Bipyrazoles are heterocyclic compounds containing two pyrazole rings. This specific compound is characterized by the presence of two methyl groups and an amine group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Coupling of Pyrazole Rings: The next step is the coupling of two pyrazole rings. This can be done using a coupling agent such as a halogenated compound or through a cyclization reaction.
Introduction of Methyl Groups: Methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function by binding to the active site or allosteric sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-dimethyl-1H,1’H-[3,3’-bipyrazol]-5-aminehydrochloride
- 1,1’-dimethyl-1H,1’H-[4,4’-bipyrazol]-5-aminehydrochloride
Comparison
Compared to its analogs, 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride exhibits unique properties due to the specific positioning of the pyrazole rings and the amine group. This unique structure can result in different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H12ClN5 |
|---|---|
Poids moléculaire |
213.67 g/mol |
Nom IUPAC |
2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11N5.ClH/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7;/h3-5H,9H2,1-2H3;1H |
Clé InChI |
IJVCWZFXCPGWTH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NN(C(=C2)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


